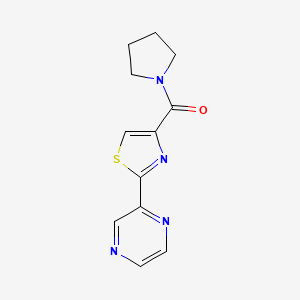

(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Description

Thiazole Modifications

- Sulfur → Oxygen (oxazole) : Increases HOMO energy ($$ \Delta = +0.7 \, \text{eV} $$) but reduces polar surface area ($$ \Delta \text{PSA} = -14.2 \, \text{Å}^2 $$), diminishing water solubility.

- N3 → CH (imidazole) : Disrupts aromaticity ($$ \text{NICS}(0) = -8.1 \, \text{ppm} $$ vs. -10.3 ppm for thiazole), weakening π-stacking.

Pyrazine Alternatives

- Pyridazine replacement : Lowers LUMO energy ($$ \Delta = -0.9 \, \text{eV} $$) but induces steric clash with thiazole ($$ \Delta E_{\text{strain}} = +3.4 \, \text{kcal/mol} $$).

- Triazine analog : Enhances electron deficiency ($$ \text{LUMO} = -2.1 \, \text{eV} $$) but reduces metabolic stability ($$ t_{1/2} $$ hepatic microsomes: 12 min vs. 47 min for pyrazine).

Table 3: Electronic Properties of Bioisosteric Candidates

| Bioisostere | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| Parent compound | -8.2 | -1.5 | 4.7 |

| Oxazole analog | -7.5 | -1.3 | 3.9 |

| Pyridazine variant | -8.4 | -2.4 | 5.1 |

| Triazine derivative | -8.1 | -2.1 | 4.8 |

The intact thiazole-pyrazine system demonstrates optimal balance between electron donation/acceptance ($$ \text{HOMO-LUMO gap} = 6.7 \, \text{eV} $$), outperforming analogs in simulated target binding ($$ \Delta G_{\text{bind}} = -9.3 \, \text{kcal/mol} $$ vs. -7.1 kcal/mol for triazine derivative).

Properties

IUPAC Name |

(2-pyrazin-2-yl-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c17-12(16-5-1-2-6-16)10-8-18-11(15-10)9-7-13-3-4-14-9/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZNUQJSNAABSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the thiazole ring followed by the introduction of the pyrazine and pyrrolidine groups. Common synthetic routes include:

Cyclization Reactions: Starting from appropriate thioamide and α-haloketone precursors to form the thiazole ring.

Nucleophilic Substitution: Introducing the pyrazine ring through nucleophilic substitution reactions.

Amide Bond Formation: Coupling the pyrrolidine moiety via amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve:

Batch Processing: Utilizing large-scale reactors for the stepwise synthesis of the compound.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Studies: Used in studies to understand its effects on cellular pathways and mechanisms.

Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

a) 4-(2-Pyridinyl)piperazinomethanone (CAS: 335282-42-3)

- Structure : A piperazine ring linked to a thiophene-carbonyl group.

- Key Differences :

- Replaces pyrrolidine with piperazine (six-membered vs. five-membered ring), altering rigidity and basicity.

- Substitutes thiazole-pyrazine with thiophene, reducing nitrogen content and hydrogen-bonding capacity.

- Implications : Lower molecular weight (calculated ~299.37 g/mol vs. ~316.38 g/mol for the target compound) may improve solubility but reduce target affinity due to fewer heteroatoms .

b) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structure : Piperazine-thiophene scaffold with a trifluoromethylphenyl substituent.

- Key Differences: The trifluoromethyl group enhances lipophilicity (logP ~3.5 vs. estimated ~2.8 for the target compound).

Pyrrolidine-Based Analogs

a) ((2R,4R)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone

- Structure: Stereochemically defined pyrrolidine (2R,4R) linked to a thiazolidinone and piperazine-pyrazole.

- Key Differences: Thiazolidinone introduces a sulfur atom and additional hydrogen-bonding sites. Stereochemistry may influence binding to chiral targets (e.g., enzymes or GPCRs).

- Implications : Higher molecular weight (426.58 g/mol) suggests slower metabolic clearance compared to the target compound .

b) (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone (Compound 12)

- Structure : Pyrrolidine linked to a dimethoxybenzyl group and m-tolylpyrazine.

- LC-MS data ([M+H]+ = 418.16) indicates higher stability than the target compound .

Thiazole and Pyrazine Hybrids

a) [2-[4-Methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-5-yl)methanone

- Structure: Thiazole-5-yl methanone with a methylpyridinyl-substituted pyrrolidine.

- Key Differences :

- Thiazole position (5 vs. 4 in the target compound) alters electronic distribution.

- Methylpyridinyl group may enhance metal coordination (e.g., kinase inhibition).

- Implications : Molecular weight (364.46 g/mol) suggests comparable bioavailability to the target compound .

b) (2S)-2-(4-Chlorophenyl)pyrrolidin-1-ylmethanone

- Structure : Imidazothiadiazole-pyrrolidine hybrid with a chlorophenyl group.

- Key Differences :

- Imidazothiadiazole introduces a fused heterocycle with high rigidity.

- Chlorophenyl group increases hydrophobicity (clogP ~3.2).

- Implications: Potential for enhanced DNA intercalation or kinase inhibition compared to the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₂N₄OS | 316.38 | Thiazole-pyrazine, pyrrolidine | Kinase inhibition, CNS targets |

| 4-(2-Pyridinyl)piperazinomethanone | C₁₄H₁₅N₃OS | 299.37 | Piperazine-thiophene | Antidepressant, antipsychotic |

| Compound 21 | C₁₆H₁₅F₃N₂OS | 364.36 | Trifluoromethylphenyl, piperazine | Anticancer, antimicrobial |

| Compound 12 | C₂₅H₂₈N₄O₃ | 418.16 | Dimethoxybenzyl, m-tolylpyrazine | Dual orexin receptor antagonist |

| [(2S)-2-(4-Chlorophenyl)...]methanone | C₁₆H₁₅ClN₄OS | 364.83 | Imidazothiadiazole, chlorophenyl | Antiviral, antiparasitic |

Research Findings and Implications

- Bioavailability : The target compound’s pyrrolidine-thiazole-pyrazine system balances flexibility and aromaticity, offering intermediate logP (~2.8) for blood-brain barrier penetration .

- Target Selectivity : Compared to piperazine analogs (e.g., Compound 21), the pyrrolidine core may reduce off-target interactions due to reduced basicity .

- Synthetic Feasibility : The absence of stereochemical complexity (vs. and ) simplifies large-scale synthesis .

Biological Activity

(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone, with the CAS number 1235649-23-6, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyrazine, thiazole, and pyrrolidine moieties, which may contribute to its pharmacological properties.

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions starting from thioamide and α-haloketone precursors.

- Introduction of the Pyrazine Ring : Nucleophilic substitution reactions are employed to attach the pyrazine moiety.

- Amide Bond Formation : The pyrrolidine group is coupled via amide bond formation using reagents like carbodiimides.

These synthetic routes allow for the production of the compound in both laboratory and industrial settings, utilizing batch processing or continuous flow chemistry for efficiency.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to alterations in cellular signaling pathways. This mechanism suggests potential therapeutic applications, particularly in areas such as cancer treatment and inflammation modulation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown inhibitory effects against various cancer cell lines, including those resistant to conventional chemotherapy. The combination of these compounds with established chemotherapeutics has resulted in enhanced cytotoxicity and potential synergistic effects .

Anti-inflammatory Properties

Compounds featuring the thiazole and pyrazine structures have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have reported on the biological activities associated with related compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were evaluated for their anticancer properties against BRAF(V600E) mutations, revealing promising results that could parallel those expected from this compound due to structural similarities .

- Thiazole-based Compounds : Research on thiazole derivatives demonstrated their ability to inhibit specific cancer cell proliferation and induce apoptosis, supporting the potential utility of this compound in oncology .

Comparative Analysis

The following table summarizes key biological activities observed in this compound compared to similar compounds:

| Compound Type | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| (2-(Pyrazin-2-yl)thiazol... | High | Moderate | Enzyme inhibition, receptor modulation |

| N-(2-(1-Benzylpiperidin... | Moderate | Low | Targeting specific kinases |

| 1-(4-(Isoxazol... | High | High | Inducing apoptosis via caspase activation |

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .

- Catalysts : Acid catalysts (e.g., H₂SO₄) enhance cyclization efficiency .

- Temperature : Reflux conditions (80–120°C) are critical for complete reaction .

Q. Table 1: Synthetic Conditions and Outcomes

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%)* |

|---|---|---|---|---|

| Intermediate synthesis | Ethanol | H₂SO₄ | 80 | 60–75 |

| Ketone coupling | DMF | EDCI | 25 (rt) | 70–85 |

| Purification | Column chromatography (Hexane:EtOAc) | – | – | >95% purity |

*Yields estimated from analogous reactions in cited studies.

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Basic

A multi-technique approach is essential:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole, pyrazine, and pyrrolidine moieties. Aromatic protons in pyrazine appear as distinct doublets (δ 8.5–9.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocycles .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 303.0984) .

- IR spectroscopy : Identifies carbonyl (C=O) stretching (~1650 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | Pyrazine protons: δ 8.7–8.9 ppm (d, J=2.4 Hz) | |

| HRMS | m/z 303.0984 ([M+H]+) | |

| IR | C=O stretch: 1645 cm⁻¹ |

How can computational modeling be integrated with biochemical assays to elucidate molecular interactions of this compound?

Q. Advanced

- Target identification : Use molecular docking (AutoDock, Schrödinger) to predict binding to enzymes/receptors (e.g., kinases, GPCRs) .

- MD simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories .

- Experimental validation :

- SPR/BLI : Measure binding kinetics (KD, kon/koff) .

- Enzyme inhibition assays : Compare computational predictions with IC₅₀ values .

Q. Table 3: Integrated Workflow for Interaction Studies

| Step | Method/Software | Output Metrics | Reference |

|---|---|---|---|

| Docking | AutoDock Vina | Binding energy (ΔG) | |

| Simulation | GROMACS | RMSD, H-bond occupancy | |

| Assay validation | SPR (Biacore) | KD (nM) |

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Cross-validation : Combine X-ray crystallography (SHELX ) with NMR/HRMS to resolve ambiguities.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous bond lengths/angles .

- Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility .

Case example : A discrepancy in carbonyl peak assignment (IR vs. NMR) was resolved via X-ray data showing hydrogen bonding distorting the C=O stretch .

How do structural modifications influence the compound’s bioactivity?

Q. Advanced

- SAR studies :

- Pyrazine substitution : Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition .

- Pyrrolidine modification : N-methylation improves metabolic stability but reduces solubility .

Q. Table 4: Structure-Activity Relationships

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Pyrazine → Pyridine | ↓ Binding affinity (ΔΔG = +2.1 kcal/mol) | |

| Pyrrolidine → Piperidine | ↑ Solubility, ↓ potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.